molecular formula C19H20O6 B023999 Diosbulbin D CAS No. 66756-57-8

Diosbulbin D

Cat. No. B023999
CAS RN: 66756-57-8
M. Wt: 344.4 g/mol
InChI Key: FJCWYLRNGKSUCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diosbulbin D and related compounds often involves complex chemical reactions to construct the norclerodane skeleton. One study focused on the metabolism of Diosbulbin B, a related compound, which requires metabolic activation to induce liver injury, suggesting a complex interplay between Diosbulbin compounds and biological systems (Wang et al., 2017). Although specific synthesis routes for Diosbulbin D are not detailed in the available literature, the synthesis of related compounds provides insights into possible strategies for its chemical synthesis.

Molecular Structure Analysis

The molecular structure of Diosbulbin D has been elucidated through spectroscopic methods. It features a characteristic norclerodane diterpenoid framework, which is crucial for its biological activity. The structure of Diosbulbin D was established alongside the identification of other compounds from Dioscorea bulbifera, highlighting the diversity of bioactive molecules in this plant (Murray et al., 1984).

Chemical Reactions and Properties

Diosbulbin D participates in various chemical reactions characteristic of norclerodane diterpenoids. Its reactivity, particularly with proteins, underlies its biological effects and toxicity. The interaction of proteins with reactive metabolites of related compounds like Diosbulbin B has been studied, providing insights into the chemical properties of Diosbulbin D. These interactions include covalent binding to cysteine and lysine residues, forming adducts that can lead to cytotoxic effects (Wang et al., 2017).

Scientific Research Applications

  • Effects on Metabolism and Hepatotoxicity : Diosbulbin D affects fatty acid and glucose metabolism, blocks the tricarboxylic acid (TCA) cycle, and promotes hyperbilirubinemia in mice, indicating its significant impact on liver function and metabolism (Ji et al., 2020).

  • Cancer Therapy : It enhances the sensitivity of gastric cancer cells to cisplatin by activating tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death (Li, Qiu, & Xue, 2021). Diosbulbin B, a related compound, also shows potential antitumor effects and may influence the immune system (Wang et al., 2012).

  • Neurological Disease Treatment : Diosgenin and its derivatives, related to Diosbulbin D, are useful in preventing and treating neurological diseases like Parkinson's disease, Alzheimer's disease, and others (Cai et al., 2020).

  • Mechanisms of Hepatotoxicity : Diosbulbin D induces mitochondria-dependent apoptosis and hepatotoxicity in hepatocytes, influenced by reactive oxygen species-mediated autophagy (Ye et al., 2019). It also induces G2/M cell cycle arrest in hepatocytes, affecting CDK1 expression through miRNA pathways (Yang et al., 2018).

  • Antioxidant and Anti-inflammatory Properties : Diosgenin ameliorates testicular damage in diabetic rats by reducing apoptosis, oxidative stress, inflammation, and neutrophil infiltration (Khosravi et al., 2019).

  • Toxicological Studies : Studies have shown that Diosbulbin D and related compounds have a direct toxic effect on hepatocytes, potentially associated with oxidative stress (Ma et al., 2011).

  • Therapeutic Potential in Grave's Disease : Diosgenin exhibits potential in treating Graves' disease by inhibiting IGF-1R phosphorylation and PI3K-AKT signaling pathways (Xin et al., 2022).

  • Cardioprotective Effects : Diosgenin protects the myocardium against ischemic insult by increasing antioxidant levels and decreasing oxidative stress (Feng et al., 2017).

Future Directions

Diosbulbin D has been found to inhibit lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest . Diosbulbin D induces cell cycle arrest and inhibits the proliferation of NSCLC cells, possibly by downregulating the expression/activation of AKT, DHFR, and TYMS . Future research could focus on further exploring the anticancer properties of Diosbulbin D and its potential use in the treatment of lung cancer .

properties

IUPAC Name

8-(furan-3-yl)-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,6,15-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-13,15-16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCWYLRNGKSUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985333
Record name 2-(Furan-3-yl)-11b-methyloctahydro-2H-7,10-methanopyrano[4,3-g][3]benzoxepine-4,6,8(1H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosbulbin D

CAS RN

66756-57-8
Record name Diosbulbin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66756-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosbulbin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066756578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIOSBULBIN-D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Furan-3-yl)-11b-methyloctahydro-2H-7,10-methanopyrano[4,3-g][3]benzoxepine-4,6,8(1H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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